1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid
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Overview
Description
1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a complex organic compound with the molecular formula C13H7NO4 and a molecular weight of 241.20 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation steps to introduce the dioxo functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction reactions might involve hydrogen gas (H2) in the presence of a metal catalyst.
Substitution reactions could employ halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups and properties.
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is unique due to its specific structure and properties. Similar compounds include:
1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6,7-dicarboxylic acid: This compound has an additional carboxylic acid group compared to the original compound.
1,3-Dioxo-2-ph-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid: This compound has a phenyl group attached to the 2-position of the core structure.
These similar compounds may have different chemical and biological properties, making them suitable for various applications.
Biological Activity
1,3-Dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid (often referred to as 1,3-Dioxo-BIQ) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its potential as an anticancer agent, antimicrobial activity, and effects on cellular mechanisms.
Chemical Structure and Properties
- Chemical Formula : C13H7NO4
- Molecular Weight : 241.20 g/mol
- CAS Number : 42359-42-2
The compound features a dioxo structure that is characteristic of several biologically active molecules, which may contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3-Dioxo-BIQ. One notable study involved the evaluation of its cytotoxic effects against various cancer cell lines. The compound exhibited significant growth inhibition in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC50 values ranging from 2.43 to 14.65 µM, indicating a promising selectivity towards cancerous cells over non-cancerous ones .
Table 1: Cytotoxic Activity of 1,3-Dioxo-BIQ
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 2.43 - 7.84 |
HepG2 | 4.98 - 14.65 |
Furthermore, the compound has been shown to induce apoptosis in cancer cells by enhancing caspase-3 activity and causing cell cycle arrest at the G2/M phase . These findings suggest that 1,3-Dioxo-BIQ could serve as a lead compound for the development of new anticancer therapies.
Antimicrobial Activity
The antimicrobial properties of 1,3-Dioxo-BIQ have also been investigated. Preliminary results indicate that it possesses moderate antibacterial and antifungal activities against various pathogens. For instance, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 2: Antimicrobial Activity of 1,3-Dioxo-BIQ
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.0048 mg/mL |
Escherichia coli | 0.0195 mg/mL |
Candida albicans | 0.039 mg/mL |
These results highlight the potential of this compound as a natural antimicrobial agent.
Mechanistic Studies
In addition to its cytotoxic and antimicrobial effects, mechanistic studies have been conducted to elucidate the pathways through which 1,3-Dioxo-BIQ exerts its biological activities. Molecular docking studies indicated that it could effectively bind to key sites involved in microtubule assembly, suggesting a mechanism similar to that of established chemotherapeutics like colchicine .
Case Studies
Several case studies have documented the synthesis and bioactivity of derivatives based on the structure of 1,3-Dioxo-BIQ. Research has shown that modifications to the core structure can enhance its biological efficacy and selectivity towards specific cellular targets . For example, derivatives with various substituents exhibited improved cytotoxicity and altered pharmacokinetic profiles.
Properties
IUPAC Name |
1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-11-8-3-1-2-6-7(13(17)18)4-5-9(10(6)8)12(16)14-11/h1-5H,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMSFSGRORDUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.